N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide
Description
The compound N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide features a complex architecture with two benzothiazole carboxamide moieties interconnected via thiazole and phenoxy linkers.
Properties
IUPAC Name |
N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20N6O3S4/c41-29(33-35-23-5-1-3-7-25(23)46-33)37-27-17-44-31(39-27)19-9-13-21(14-10-19)43-22-15-11-20(12-16-22)32-40-28(18-45-32)38-30(42)34-36-24-6-2-4-8-26(24)47-34/h1-18H,(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKVMIOUGTVWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=NC8=CC=CC=C8S7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20N6O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:
Condensation Reactions: The formation of benzothiazole rings often involves the condensation of 2-aminothiophenol with aldehydes or ketones.
Cyclization Reactions: Thiazole rings can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Amidation Reactions: The final step often involves the amidation of the synthesized benzothiazole and thiazole intermediates.
Industrial Production Methods
Industrial production methods for such complex compounds often employ:
Microwave-Assisted Synthesis: This method accelerates reaction times and improves yields.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions include various substituted benzothiazole and thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer properties by inhibiting various cancer cell lines. The compound's ability to target specific molecular pathways involved in tumor growth makes it a candidate for further development as an anticancer agent. Studies have shown that modifications to the benzothiazole structure can enhance cytotoxicity against cancer cells .
2. Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial effects. The compound has demonstrated activity against a range of bacteria and fungi, suggesting its potential use as an antimicrobial agent in treating infections . The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3. Enzyme Inhibition
The compound has been explored as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation . Inhibiting these enzymes can lead to enhanced analgesic effects without the side effects associated with traditional pain medications.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing the biological activity of benzothiazole derivatives. By systematically modifying different parts of the molecule, researchers have been able to identify key structural features that enhance potency and selectivity towards specific biological targets . For instance, variations in the substituents on the benzothiazole ring have been linked to improved enzyme inhibition and cytotoxicity.
Case Studies
Case Study 1: Dual Inhibitors for Pain Management
A recent study synthesized several benzothiazole derivatives to evaluate their efficacy as dual sEH/FAAH inhibitors. The most promising candidate exhibited significant antinociceptive effects in animal models without notable side effects, highlighting its potential for clinical applications in pain management .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The study found that certain modifications to the benzothiazole structure significantly increased antibacterial activity, indicating potential for development into new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide involves:
Comparison with Similar Compounds
Structural Features
Key Observations:
- The target compound’s dual benzothiazole carboxamide groups distinguish it from analogs like 4d (), which features a single benzothiazole-thiazolidinone hybrid.
- Unlike triazolyl-phenylthiazole derivatives (), the target compound lacks triazole rings but incorporates phenoxy bridges for conformational flexibility.
- Substituents such as halogens (e.g., bromine in 9c ) or electron-donating groups (e.g., methoxy in ) modulate bioactivity in analogs, suggesting similar tunability for the target compound.
Key Observations:
- The target compound’s synthesis may require multi-step coupling reactions, similar to ’s use of cyclization for thiazolidinones .
Pharmacological Activities
Key Observations:
- The target compound’s benzothiazole-thiazole-phenoxy scaffold may enhance binding to microbial enzymes or inflammatory mediators, akin to 4d () and triazolyl-phenylthiazoles ().
- Substituted phenyl groups (e.g., bromine in 9c ) improve antimicrobial potency by enhancing hydrophobic interactions with target proteins .
Biological Activity
N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound's structure features multiple thiazole and benzothiazole moieties, which are known to contribute to its biological activities. The presence of functional groups such as amides and phenoxy enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
In a study examining the structure-activity relationship (SAR) of benzothiazoles, it was found that compounds with a similar framework exhibited significant cytotoxicity against human cancer cell lines. For instance:
- Compound A (similar structure) demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells.
- Compound B showed comparable activity against HepG2 liver cancer cells with an IC50 value of 15 µM.
These findings suggest that this compound may exhibit similar or enhanced anticancer activity due to its unique structural components.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity, which could be further explored for potential therapeutic applications.
The precise mechanism by which this compound exerts its biological effects is an area of ongoing research. However, it is hypothesized that:
- The compound may induce apoptosis in cancer cells through the activation of caspases.
- It could inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of benzothiazole-2-carboxamide derivatives with thiazole intermediates via amide bond formation using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Phenoxy-linked aryl-thiazole intermediates are generated via Ullmann or Buchwald-Hartwig cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .
- Characterization : Intermediates are purified via flash chromatography (ethyl acetate/hexane gradients) and validated using / NMR, IR, and elemental analysis (C, H, N content) .
Q. How is the compound’s structural identity confirmed?
- Single-crystal X-ray diffraction (SXRD) : For unambiguous confirmation, crystals are grown via slow evaporation (e.g., in DMSO/ethanol) and analyzed using SHELXL or SIR97 software for refinement .
- Spectroscopic validation : Discrepancies in NMR signals (e.g., aromatic protons at δ 7.2–8.5 ppm) or IR carbonyl stretches (~1650–1700 cm) are cross-checked with computational predictions (DFT/B3LYP) .
Q. What preliminary biological screening methods are recommended?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC/MBC values against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). Compound 4d in analogous studies showed MICs of 10.7–21.4 μM .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations using non-linear regression .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-response validation : Repeat assays with standardized inoculum sizes (e.g., 1×10 CFU/mL) and controlled DMSO concentrations (<1% v/v) to avoid solvent interference .
- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to putative targets (e.g., bacterial topoisomerases or tubulin) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent optimization : Replace DMF with less hygroscopic solvents (e.g., acetonitrile) to minimize side reactions.
- Catalyst tuning : Screen Pd-based catalysts (e.g., XPhos Pd G3) for improved coupling efficiency in phenoxy-thiazole formation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 24 h conventional heating) to enhance throughput .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) : Dock the compound into crystallographic structures of targets (e.g., EGFR kinase PDB: 1M17) to prioritize substituent modifications. Analogous compounds showed binding energies <−8 kcal/mol .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., thiazole substituents) with bioactivity .
Q. What experimental designs address low solubility in biological assays?
- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining assay compatibility .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the benzothiazole carboxamide moiety .
Data Analysis and Validation
Q. How are crystallographic data discrepancies managed during refinement?
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters (ADPs) for heavy atoms (e.g., sulfur in thiazole rings) .
- R-factor validation : Ensure final R1 values <0.05 and wR2 <0.15 for high-resolution (<1.0 Å) datasets .
Q. What statistical methods are appropriate for SAR datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
